N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide is a chemical compound with the molecular formula . This compound features two naphthalene rings connected by an ethyl chain to an acetamide group, contributing to its unique properties and potential applications. The compound is classified as an organic amide and belongs to the family of naphthalene derivatives, which are known for their biological and chemical significance.
The synthesis of N,N-bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide typically involves several steps:
N,N-bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide has a complex molecular structure characterized by:
CC(=O)N(CCOC1=CC=CC2=CC=CC=C21)CCOC3=CC=CC4=CC=CC=C43
N,N-bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for N,N-bis{2-[(naphthalen-2-yloxy]ethyl}acetamide involves its interaction with biological molecules:
The physical properties of N,N-bis{2-[naphthalen-(2)-yl]oxy]ethyl}acetamide include:
Property | Value |
---|---|
CAS Number | 88122-85-4 |
Molecular Formula | C26H25NO3 |
Molecular Weight | 399.5 g/mol |
Relevant chemical properties include:
N,N-bis{2-[naphthalen-(2)-yl]oxy]ethyl}acetamide has several scientific applications:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5